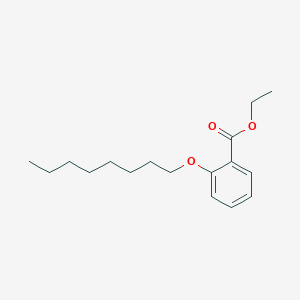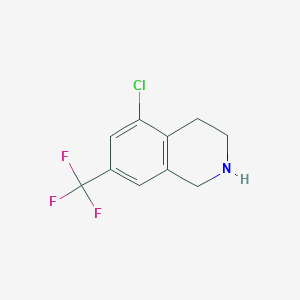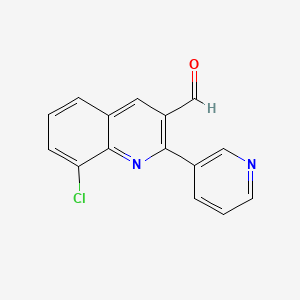
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde.
Reaction with Pyridine Derivative: The 2-chloroquinoline-3-carbaldehyde is then reacted with a pyridine derivative under specific conditions to introduce the pyridin-3-yl group at the 2-position of the quinoline ring.
Reaction Conditions: Common reagents and conditions used in these reactions include the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 8-Chloro-2-(pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 8-Chloro-2-(pyridin-3-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A closely related compound with similar structural features.
8-Chloroquinoline-3-carbaldehyde: Another related compound with a different substitution pattern on the quinoline ring.
Uniqueness
8-Chloro-2-(pyridin-3-yl)quinoline-3-carbaldehyde is unique due to the presence of both the chloro and pyridin-3-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.
Propiedades
Fórmula molecular |
C15H9ClN2O |
|---|---|
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
8-chloro-2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C15H9ClN2O/c16-13-5-1-3-10-7-12(9-19)14(18-15(10)13)11-4-2-6-17-8-11/h1-9H |
Clave InChI |
JDIXOLOQTQDMMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=CN=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)
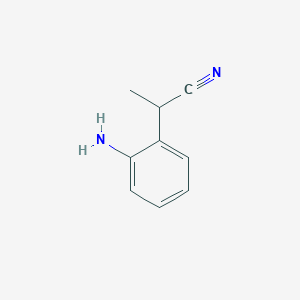
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
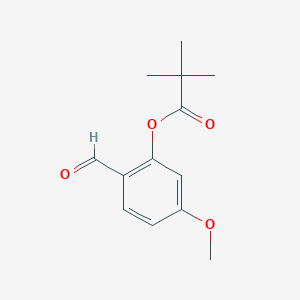
![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)

